molecular formula C14H11ClN2O2S B3367331 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- CAS No. 173908-45-7

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-

Cat. No.: B3367331
CAS No.: 173908-45-7
M. Wt: 306.8 g/mol
InChI Key: XOBHXKZNUDOUNR-UHFFFAOYSA-N
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Description

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .

Preparation Methods

The synthesis of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- typically involves the reaction of indole with sulfonyl chlorides under specific conditions. One common method includes the use of sulfanilamide, which undergoes a diazotization reaction to form the desired sulfonamide-based indole analog . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-chloro-2-indol-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBHXKZNUDOUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169718
Record name 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173908-45-7
Record name 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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